molecular formula C23H23ClN4O5S B11522909 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide

Cat. No.: B11522909
M. Wt: 503.0 g/mol
InChI Key: IRFBKZXIXSCKPB-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound with a unique structure that combines a naphthalene sulfonyl group, a prolinamide moiety, and a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with an appropriate ethylating agent to form the ethylated intermediate. This intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of substituted derivatives .

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C23H23ClN4O5S

Molecular Weight

503.0 g/mol

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C23H23ClN4O5S/c24-18-8-10-20(22(15-18)28(30)31)25-11-12-26-23(29)21-6-3-13-27(21)34(32,33)19-9-7-16-4-1-2-5-17(16)14-19/h1-2,4-5,7-10,14-15,21,25H,3,6,11-13H2,(H,26,29)

InChI Key

IRFBKZXIXSCKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCNC4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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